1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride
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Overview
Description
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride: is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two phenylpropyl groups attached to an imidazolium core, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1-phenylpropylamine with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1-Phenylpropylamine+ImidazoleCatalyst1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.
Substitution: The phenylpropyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of functionalized imidazolium salts.
Scientific Research Applications
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of advanced materials, such as ionic liquids and coordination polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium core can form stable complexes with various anions, facilitating the transport of ions across membranes. This property is particularly useful in the development of ion transporters and sensors.
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(benzyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride is unique due to its specific phenylpropyl substituents, which impart distinct steric and electronic properties. Compared to other imidazolium salts, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications.
Properties
IUPAC Name |
1,3-bis[(1R)-1-phenylpropyl]imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;/h5-17,20-21H,3-4H2,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHEUJUGWUIRX-MUCZFFFMSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](CC)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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